molecular formula C11H15N B15245727 7-Ethyl-1-methylindoline

7-Ethyl-1-methylindoline

Cat. No.: B15245727
M. Wt: 161.24 g/mol
InChI Key: LRVNRYNOWLJYQM-UHFFFAOYSA-N
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Description

7-Ethyl-1-methylindoline is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-methylindoline can be achieved through various methodologies. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions with methanesulfonic acid in methanol . This method provides a good yield of the desired indole derivative.

Industrial Production Methods: Industrial production of indole derivatives often involves the use of environmentally benign solvents such as water. Various elements, including transition metals, peptides, surfactants, ionic liquids, and nanoparticles, have been employed to synthesize indole derivatives in water or a mixture of water and organic solvents .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1-methylindoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitro groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while substitution reactions can produce various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 7-Ethyl-1-methylindoline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

    Indole: The parent compound of 7-Ethyl-1-methylindoline, known for its wide range of biological activities.

    1-Methylindole: A similar compound with a methyl group at the nitrogen atom.

    7-Ethylindole: Another derivative with an ethyl group at the 7th position.

Uniqueness: this compound is unique due to the presence of both an ethyl group at the 7th position and a methyl group at the nitrogen atom. This specific substitution pattern can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

7-ethyl-1-methyl-2,3-dihydroindole

InChI

InChI=1S/C11H15N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h4-6H,3,7-8H2,1-2H3

InChI Key

LRVNRYNOWLJYQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1N(CC2)C

Origin of Product

United States

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